4-Chloro-2-[imino(phenyl)methyl]aniline
Overview
Description
4-Chloro-2-[imino(phenyl)methyl]aniline (4-CIPA) is an aniline derivative that has been widely studied due to its potential applications in different scientific fields. It is an aromatic compound containing a chlorine atom and a nitrogen atom, which makes it a versatile molecule with many possible uses. 4-CIPA has been used in organic synthesis, pharmaceuticals, and as a reagent in biochemical research. It has also been studied for its potential applications in drug delivery, biocatalysis, and as a building block for other compounds.
Scientific Research Applications
Polymer Modification
The compound’s amino group allows it to react with polymers, leading to functionalized materials. By incorporating it into polymer chains, researchers can alter properties such as solubility, mechanical strength, and thermal stability. Applications range from drug delivery systems to biodegradable plastics.
These applications demonstrate the versatility of 4-Chloro-2-(iminophenylmethyl)benzenamine across diverse scientific fields. Researchers continue to explore its potential in novel areas, making it an intriguing compound for further investigation . If you’d like more information on any specific application, feel free to ask!
properties
IUPAC Name |
2-(benzenecarboximidoyl)-4-chloroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,16H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIUWWCDBYUWGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=C(C=CC(=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498871 | |
Record name | 4-Chloro-2-[imino(phenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[imino(phenyl)methyl]aniline | |
CAS RN |
5606-39-3 | |
Record name | 4-Chloro-2-[imino(phenyl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90498871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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